molecular formula C15H17NO5 B1345395 trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid CAS No. 735275-02-2

trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid

Cat. No. B1345395
CAS RN: 735275-02-2
M. Wt: 291.3 g/mol
InChI Key: MAUMNNKUSFXYAU-GXFFZTMASA-N
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Description

“trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid” is an organic compound with the molecular formula C15H17NO5 . It is used in research and has a molecular weight of 291.30 .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexane ring, a carboxylic acid group, a nitro group attached to a phenyl ring, and a ketone group . The exact 3D structure is not provided in the available resources .


Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of this compound are not specified in the available resources .

Scientific Research Applications

Catalytic Oxidation of Cyclohexene

Recent advancements in the selective catalytic oxidation of cyclohexene have shown significant synthetic value for both academic and industrial applications. Controllable oxidation reactions can selectively afford targeted products like 7-oxabicyclo[4.1.0]heptane, trans/cis-cyclohexane-1,2-diol, and cyclohex-2-en-1-one, which are broadly used in the chemical industry. This review highlights the importance of choosing appropriate oxidants for achieving selective oxidation of cyclohexene, providing a useful guide for future research in this area (Cao et al., 2018).

Oxidation of Cyclohexane to Produce Ketone-Alcohol Oil

A comprehensive review covered the catalytic materials used for the oxidation of cyclohexane to produce ketone-alcohol (KA) oil, a key feedstock for nylon production. This research spans from 2014 to 2020, evaluating different catalysts, solvents, and oxidants used in cyclohexane oxidation. The review identifies gold nanoparticles supported on silica and the use of hydrochloric acid as effective in enhancing the photocatalytic oxidation of cyclohexane, providing insights for the production of KA oil with high selectivity and conversion (Abutaleb & Ali, 2021).

Ethyl Carbamate in Foods and Beverages

Ethyl carbamate (EC), a potential carcinogen found in fermented foods and beverages, poses health risks due to its genotoxic and carcinogenic properties in various species. This review explores the chemical mechanisms of EC formation, including from urea and cyanide, and discusses methods for its determination and reduction in food products. It underscores the importance of controlling EC levels, especially in alcoholic beverages, to mitigate health risks (Weber & Sharypov, 2009).

Safety and Hazards

This compound should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn .

properties

IUPAC Name

(1R,2S)-2-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c17-14(11-5-3-6-12(8-11)16(20)21)9-10-4-1-2-7-13(10)15(18)19/h3,5-6,8,10,13H,1-2,4,7,9H2,(H,18,19)/t10-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUMNNKUSFXYAU-GXFFZTMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641395
Record name (1R,2S)-2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid

CAS RN

735275-02-2
Record name (1R,2S)-2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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